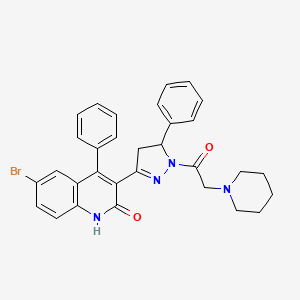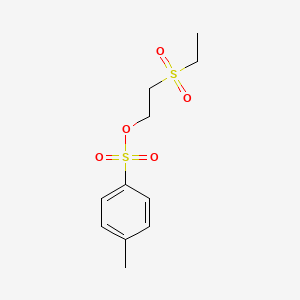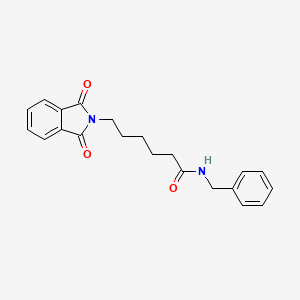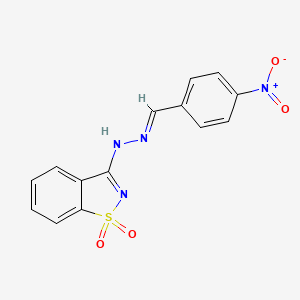![molecular formula C15H18NO4S3- B11707169 3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11707169.png)
3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE is a complex organic compound with a unique structure that includes a benzothiazole ring, a methoxy group, and a sulfonate group
Méthodes De Préparation
The synthesis of 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE involves several steps. One common method includes the reaction of a benzothiazole derivative with a sulfonate ester under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution.
Applications De Recherche Scientifique
3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE include:
3-(5-METHOXY-2-{2-[(Z)-(5-METHOXY-3-(3-SULFOPROPYL)-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)METHYL]-1-BUTENYL}-1,3-BENZOTHIAZOL-3-IUM-3-YL)-1-PROPANESULFONATE: This compound has a similar structure but with different substituents on the benzothiazole ring.
3-(1-METHOXYPHENAZIN-5-IUM-5-YL)PROPANE-1-SULFONATE: A zwitterionic phenazine compound used as an electron mediator in electrochemical reactions.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE.
Propriétés
Formule moléculaire |
C15H18NO4S3- |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
3-[(2Z)-5-methoxy-2-(2-sulfanylidenebutylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C15H19NO4S3/c1-3-12(21)10-15-16(7-4-8-23(17,18)19)13-9-11(20-2)5-6-14(13)22-15/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18,19)/p-1/b15-10- |
Clé InChI |
XCCQFFXWHDHDCN-GDNBJRDFSA-M |
SMILES isomérique |
CCC(=S)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-] |
SMILES canonique |
CCC(=S)C=C1N(C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11707090.png)
![N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11707094.png)
![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)

![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)

![(2E)-3-(3-Fluorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11707139.png)
![3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)


